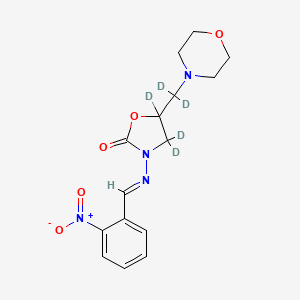
2-NP-AMOZ-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-NP-AMOZThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the quality of the final product.
化学反应分析
Types of Reactions
2-NP-AMOZ-d5 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the reduced amine derivative and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Analytical Chemistry
Internal Standard in Mass Spectrometry:
2-NP-AMOZ-d5 is primarily utilized as an internal standard in the analysis of nitrofuran metabolites. Its incorporation of deuterium enhances the stability and accuracy of quantification in mass spectrometry techniques such as:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
These methods are crucial for detecting residues of nitrofuran antibiotics in food products, ensuring compliance with safety regulations.
Case Study: Detection of Nitrofuran Metabolites
A study demonstrated the effectiveness of using this compound as an internal standard for confirming the presence of nitrofuran metabolites in egg samples. The method achieved a limit of detection ranging from 0.1 to 0.22 µg/kg, showcasing its reliability and precision in analytical applications .
Biological Research
Metabolism Studies:
In biological research, this compound is employed to study the metabolism of nitrofuran antibiotics within various biological systems. Its deuterated form allows researchers to track metabolic pathways more accurately.
Impact on Cell Growth:
The compound serves as an anti-metabolite, inhibiting metabolic processes in proteins, carbohydrates, and lipids. This application is vital for examining how metabolic inhibitors affect cell growth and drug interactions within metabolic pathways.
Medical Applications
Pharmacokinetic Studies:
this compound plays a critical role in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of nitrofuran antibiotics in the body. By providing a stable reference point, it enhances the accuracy of pharmacological assessments.
Case Study: Pharmacokinetics of Nitrofuran Antibiotics
Research involving this compound has elucidated the pharmacokinetic profiles of various nitrofuran antibiotics, contributing to improved therapeutic strategies and safety evaluations in veterinary medicine .
Industrial Applications
Quality Control in Food Safety:
The compound is extensively used in quality control processes within the food industry to ensure that food products meet safety standards regarding antibiotic residues. Its application helps prevent the consumption of contaminated products and supports compliance with regulatory frameworks.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Methodology/Technique |
|---|---|---|
| Analytical Chemistry | Internal standard for mass spectrometry | LC-MS/MS, LC-ESI-MS/MS |
| Biological Research | Study of antibiotic metabolism | Metabolic pathway analysis |
| Medical Applications | Pharmacokinetic studies | ADME profiling |
| Industrial Applications | Quality control for food safety | Residue analysis |
作用机制
The mechanism of action of 2-NP-AMOZ-d5 involves its role as an anti-metabolite, hindering the metabolic processes of proteins, carbohydrates, and lipids. This compound is used to examine cell growth under the influence of metabolic inhibitors and to evaluate the impact of drugs on metabolic pathways. It also facilitates the investigation of protein and molecule responses to oxidative stress .
相似化合物的比较
Similar Compounds
2-NP-AMOZ: The non-deuterated analog of 2-NP-AMOZ-d5, used for similar applications but without the incorporation of deuterium.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantification in analytical applications. This makes it a preferred choice for use as an internal standard in various scientific studies .
属性
CAS 编号 |
1173097-59-0 |
|---|---|
分子式 |
C15H18N4O5 |
分子量 |
339.36 g/mol |
IUPAC 名称 |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/i10D2,11D2,13D |
InChI 键 |
PCYAMVONOKWOLP-DTSMCWKPSA-N |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
手性 SMILES |
[2H]C1(C(OC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
规范 SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |
同义词 |
5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















